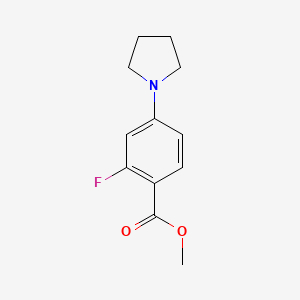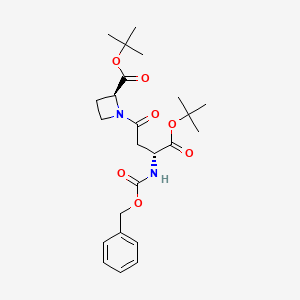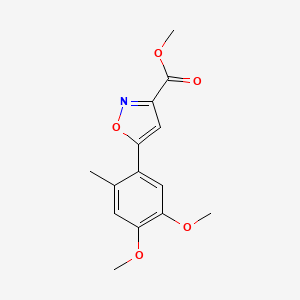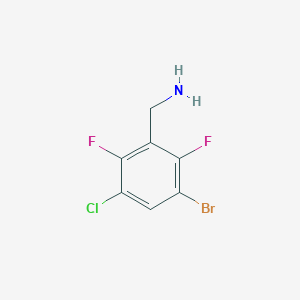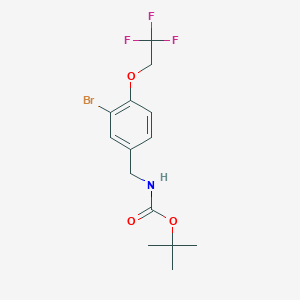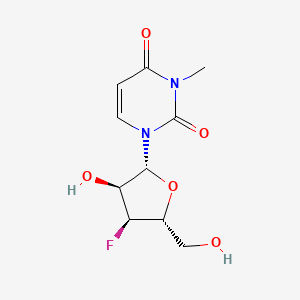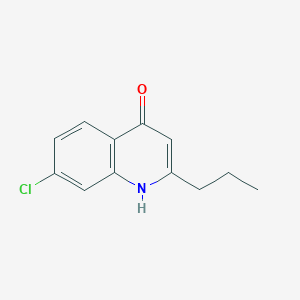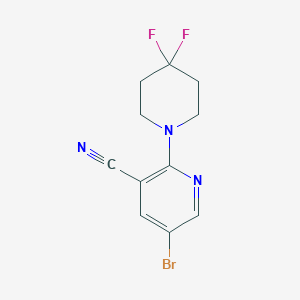
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile: is a chemical compound that features a bromine atom, a difluoropiperidine moiety, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and may involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is of interest for its potential pharmacological properties. It may be used in the design and synthesis of new drugs, particularly those targeting specific receptors or enzymes. Its difluoropiperidine moiety is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Comparison with Similar Compounds
Similar Compounds:
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
- 2-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which can influence its chemical reactivity and biological activity. The difluoropiperidine moiety is a common feature among these compounds, contributing to their stability and pharmacological properties .
Properties
Molecular Formula |
C11H10BrF2N3 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10BrF2N3/c12-9-5-8(6-15)10(16-7-9)17-3-1-11(13,14)2-4-17/h5,7H,1-4H2 |
InChI Key |
VDRJXBRYZBTJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)

